

# Application Note: Comprehensive Analytical Characterization of 2-Chloro-5-fluorophenetole

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## Compound of Interest

Compound Name: 2-Chloro-5-fluorophenetole

Cat. No.: B1585739

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## \*\*Abstract

This document provides a comprehensive guide to the analytical methods for the structural characterization and purity assessment of **2-Chloro-5-fluorophenetole**. As a halogenated aromatic ether, this compound is a potential intermediate in the synthesis of novel pharmaceutical agents or agrochemicals. Robust and reliable analytical methods are crucial for ensuring its identity, purity, and quality throughout the development lifecycle. This guide presents detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), alongside in-depth interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are grounded in established principles of analytical chemistry and align with the validation requirements outlined by the International Council for Harmonisation (ICH).

## Introduction and Physicochemical Properties

**2-Chloro-5-fluorophenetole** ( $C_8H_8ClFO$ ) is a substituted aromatic ether. Its structural complexity, featuring chloro, fluoro, and ethoxy groups, necessitates a multi-faceted analytical approach for unambiguous characterization. The quality of such intermediates is paramount, as impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, well-defined analytical procedures are required for release testing, stability studies, and impurity profiling.

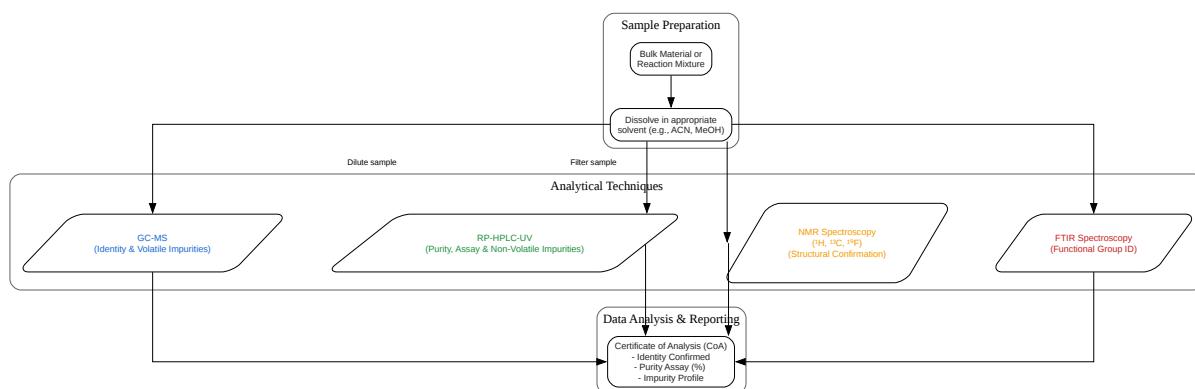
The analytical strategies herein are developed based on the structure's known precursor, 2-Chloro-5-fluorophenol (CAS 3827-49-4), and established methods for related halogenated aromatic compounds.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **2-Chloro-5-fluorophenetole**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClFO	Calculated
Molecular Weight	174.60 g/mol	Calculated
Structure	-	
Appearance	Expected to be a colorless to pale yellow liquid	Analogy to <a href="#">[3]</a>
Boiling Point	Estimated >190 °C	Analogy to <a href="#">[3]</a>
Solubility	Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)	General Chemical Principles

## Overall Analytical Workflow

A combination of chromatographic and spectroscopic techniques is essential for a complete characterization. Chromatography provides separation and quantification of the main component and its impurities, while spectroscopy confirms the molecular structure.

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Caption: Overall workflow for the characterization of **2-Chloro-5-fluorophenetole**.

## Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for assessing the purity and potency of chemical intermediates.

### Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Due to its phenetole structure, the compound is sufficiently volatile and thermally stable for GC analysis. GC-MS is the preferred method for identification and for detecting volatile or semi-volatile impurities. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

#### Protocol: GC-MS Analysis

- Sample Preparation: Accurately weigh ~10 mg of **2-Chloro-5-fluorophenetole** and dissolve in 10 mL of methanol or ethyl acetate to prepare a 1 mg/mL stock solution. Further dilute to ~20 µg/mL for analysis.
- Instrument Parameters: Table 2: Suggested GC-MS Parameters

Parameter	Setting	Rationale
GC System	<b>Agilent 8890 GC or equivalent</b>	<b>Standard, robust platform</b>
Column	Agilent DB-5ms (30 m x 0.25 mm, 0.25 $\mu$ m) or equivalent	A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of aromatic compounds.[4]
Inlet	Split/Splitless, 250 °C	Split mode (e.g., 50:1) prevents column overloading.
Injection Volume	1 $\mu$ L	Standard volume for capillary GC.
Carrier Gas	Helium, Constant Flow @ 1.2 mL/min	Inert and provides optimal efficiency.
Oven Program	100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min	Initial hold allows for solvent focusing. The ramp rate ensures good separation of potential impurities from the main peak.
MS System	Agilent 5977B MSD or equivalent	-
Ion Source	Electron Ionization (EI), 70 eV, 230 °C	Standard ionization energy for creating reproducible fragmentation patterns.
Quadrupole Temp	150 °C	Standard setting.

| Scan Range | 40 - 450 amu | Covers the molecular ion and key fragment ions. |

- Data Analysis: Identify the **2-Chloro-5-fluorophenetole** peak by its retention time and mass spectrum. The molecular ion ( $M^+$ ) should be visible at m/z 174 (and the  $M+2$  isotope peak at m/z 176 due to  $^{37}\text{Cl}$ ). Key fragments would include loss of the ethyl group ( $M-29$ ) and other characteristic aromatic fragments.

# Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC with UV detection is the standard for purity determination and assay quantification in pharmaceutical development.[\[5\]](#) It effectively separates the target compound from less volatile impurities and isomers. A C18 column is a versatile and robust choice for this type of moderately non-polar aromatic compound.[\[6\]](#)

## Protocol: RP-HPLC Purity Analysis

- Sample Preparation: Prepare a stock solution of ~1 mg/mL in mobile phase or acetonitrile. Dilute to ~0.2 mg/mL for analysis. Filter through a 0.45 µm syringe filter before injection.
- Instrument Parameters: Table 3: Suggested RP-HPLC Parameters

Parameter	Setting	Rationale
HPLC System	<b>Agilent 1260 Infinity II or equivalent</b>	<b>Standard, reliable system.</b>
Column	C18, 4.6 x 150 mm, 5 $\mu$ m particle size	Provides good resolution and efficiency for aromatic compounds.
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid	Formic acid improves peak shape for aromatic compounds and ensures compatibility with MS if needed. <a href="#">[7]</a>
Gradient	60% B to 95% B over 15 minutes, hold 3 min, return to initial	A gradient elution is necessary to elute any more non-polar impurities and ensure the column is clean for the next run.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detector	UV/Vis Diode Array Detector (DAD)	-
Wavelength	225 nm and 275 nm	The aromatic ring is expected to have strong absorbance around 225 nm and a secondary absorbance around 275 nm. DAD allows for peak purity analysis.

| Injection Volume | 10  $\mu$ L | Standard volume. |

- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of **2-Chloro-5-fluorophenetole** using the area percent method. The main peak should be symmetrical and well-resolved from any impurity peaks.

## Spectroscopic Methods for Structural Confirmation

Spectroscopy provides direct evidence of the molecular structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For **2-Chloro-5-fluorophenetole**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are all highly informative.

Expected Spectral Features:

- $^1\text{H}$  NMR:
  - Aromatic Region ( $\delta$  ~6.8-7.4 ppm): Three protons on the aromatic ring will appear as complex multiplets due to H-H and H-F coupling.
  - Ethoxy Group ( $\text{O-CH}_2\text{-CH}_3$ ): A quartet around  $\delta$  4.1 ppm (2H) and a triplet around  $\delta$  1.4 ppm (3H). The downfield shift of the methylene ( $\text{CH}_2$ ) protons is due to the adjacent oxygen atom.[8]
- $^{13}\text{C}$  NMR:
  - Aromatic Carbons ( $\delta$  ~110-160 ppm): Six distinct signals are expected. The carbon atoms bonded to Cl, F, and O will have characteristic chemical shifts and will show C-F coupling.
  - Ethoxy Group Carbons: Two signals, one around  $\delta$  64 ppm ( $-\text{OCH}_2$ ) and one around  $\delta$  15 ppm ( $-\text{CH}_3$ ).[8]
- $^{19}\text{F}$  NMR:
  - A single resonance is expected.  $^{19}\text{F}$  NMR is highly sensitive and has a wide chemical shift range, making it excellent for confirming the presence of fluorine and detecting any fluorine-containing impurities.[9][10] The chemical shift will be indicative of the fluorine's electronic environment on the aromatic ring.

## Fourier-Transform Infrared (FTIR) Spectroscopy

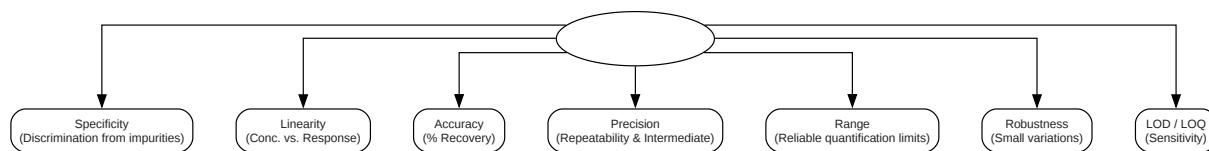
FTIR is used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Rationale / Reference
3100-3000	Aromatic C-H Stretch	Characteristic of aromatic rings. <a href="#">[11]</a>
2980-2850	Aliphatic C-H Stretch	From the ethyl group (-CH <sub>2</sub> CH <sub>3</sub> ). <a href="#">[11]</a>
1600-1450	Aromatic C=C Stretch	Multiple bands are expected in this region, confirming the benzene ring.
~1250 and ~1040	Asymmetric & Symmetric C-O-C Stretch	Phenyl alkyl ethers show two characteristic strong C-O stretches. The asymmetric stretch is typically the most intense band in this region. <a href="#">[8]</a> <a href="#">[12]</a> <a href="#">[13]</a>
~1100	C-F Stretch	Strong absorption typical for aryl fluorides.
~800-600	C-Cl Stretch	Characteristic absorption for aryl chlorides. <a href="#">[11]</a>

## Method Validation Strategy (ICH Q2(R2))

To ensure that the developed analytical methods are fit for their intended purpose (e.g., quality control), they must be validated.[\[14\]](#) The validation should follow the principles outlined in the ICH Q2(R2) guideline.[\[3\]](#)[\[15\]](#)

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Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Table 5: Validation Plan for the RP-HPLC Purity Method

Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze blank, placebo (if applicable), and spiked samples. Use DAD to assess peak purity.	The analyte peak is free from interference at its retention time.
Linearity	Analyze at least five concentrations across the expected range (e.g., 50-150% of target).	Correlation coefficient ( $r^2$ ) $\geq 0.999$
Accuracy	Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%).	Mean recovery between 98.0% and 102.0%.
Precision	Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.	RSD $\leq 2.0\%$ for both repeatability and intermediate precision.
LOD & LOQ	Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.	LOD and LOQ should be appropriate for quantifying relevant impurities.
Robustness	Introduce small, deliberate variations in method parameters (e.g., pH $\pm 0.2$ , column temp $\pm 5^\circ\text{C}$ , flow rate $\pm 10\%$ ).	Retention time and area should not be significantly affected.

## Conclusion

The characterization of **2-Chloro-5-fluorophenetole** can be effectively achieved through a combination of chromatographic and spectroscopic techniques. The GC-MS and RP-HPLC

methods proposed provide robust protocols for identity confirmation and purity assessment, respectively. Structural elucidation is definitively accomplished by interpreting  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra in conjunction with FTIR data. Adherence to the validation principles outlined by ICH guidelines will ensure that these methods are reliable and suitable for use in a regulated drug development environment.

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